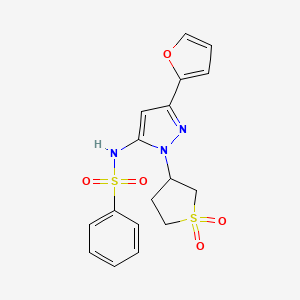

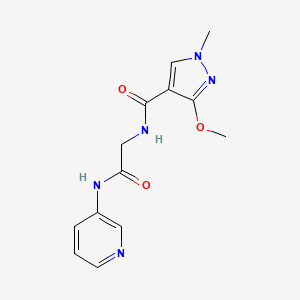

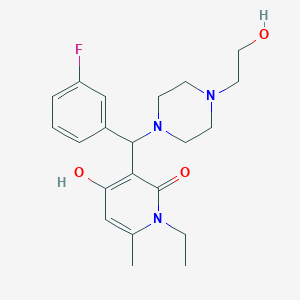

![molecular formula C24H22IN3O4S B2452525 2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325694-81-3](/img/structure/B2452525.png)

2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the CBNumber: CB83838503 . It is available for purchase with the CAS No. 325694-81-3.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the cyclization of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione by the action of iodine, bromine, or sulfuryl chloride gave 2-(2-{4-[4,5-dihydro-5-(halomethyl)-thiazol-2-yl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrohalides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H, 13C NMR, and IR spectra can be used to determine the structure .Wissenschaftliche Forschungsanwendungen

Halocyclization Studies

- Research on similar compounds shows halocyclization processes, where iodine, bromine, or sulfuryl chloride are used in cyclization reactions. This study could provide insights into the reactivity and potential applications of your compound in synthetic chemistry (Zborovskii et al., 2011).

Luminescent Properties and Electron Transfer

- Studies on naphthalimide derivatives with piperazine substituents, similar to your compound, have been carried out to understand their luminescent properties and electron transfer mechanisms. Such research could be relevant for the development of optical materials or sensors (Gan et al., 2003).

Visible Light-Promoted Synthesis

- Visible light-promoted synthesis of heterocyclic derivatives, related to your compound, has been explored. This approach, using photocatalysis, could offer environmentally friendly and efficient methods for synthesizing complex organic molecules (Liu et al., 2016).

Microwave-Assisted Synthesis and Antimicrobial Activity

- Microwave-assisted synthesis of novel compounds structurally related to your molecule has been studied, along with their antimicrobial properties. Such research is significant in the field of drug discovery, especially for developing new antimicrobial agents (Sakram et al., 2018).

Antiviral Action

- There's research on benzo[de]isoquinoline-diones, closely related to your compound, demonstrating antiviral activities. Understanding the antiviral mechanisms of these compounds could lead to the development of new therapeutic agents for viral infections (GARCIA-GANCEDO et al., 1979).

Synthesis and Herbicidal Activity

- The synthesis and herbicidal activity of compounds similar to yours have been explored. This indicates potential applications in agriculture for controlling unwanted vegetation (Huang et al., 2005).

Fluorimetric Detection of Formaldehyde

- Research on derivatives of benzo[de]isoquinoline-1,3-diones, like your compound, has led to the development of a rapid and facile fluorimetric method for detecting formaldehyde. This application could be important in environmental monitoring and safety (Dong et al., 2016).

Crystal Structure Analysis

- Crystal structure analysis of related compounds has been conducted, providing valuable information for understanding the molecular geometry and potential interactions of your compound (Celik et al., 2015).

Photoinitiators of Polymerization

- Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied as photoinitiators for polymerization, indicating potential applications in materials science and polymer chemistry (Xiao et al., 2015).

CNS Receptor Studies

- Arylpiperazine structures, structurally similar to your compound, have been investigated for their interactions with central nervous system (CNS) receptors. This research could be relevant in the context of neurological or psychiatric drug development (Zajdel et al., 2012).

Eigenschaften

IUPAC Name |

2-[2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22IN3O4S/c25-18-7-9-19(10-8-18)33(31,32)27-14-11-26(12-15-27)13-16-28-23(29)20-5-1-3-17-4-2-6-21(22(17)20)24(28)30/h1-10H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZUNAVWMONURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=C(C=C5)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22IN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

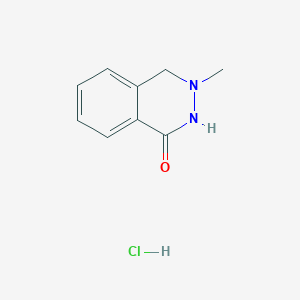

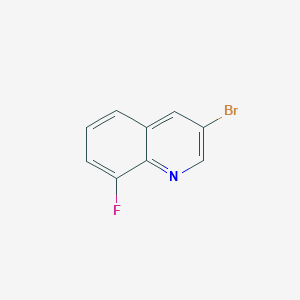

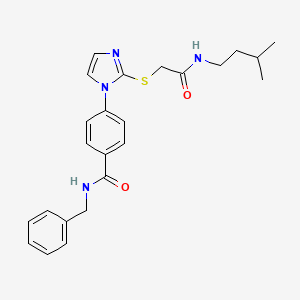

![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)

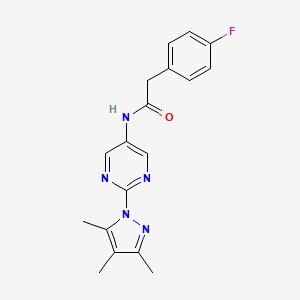

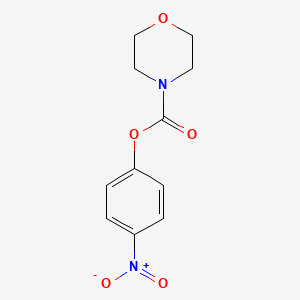

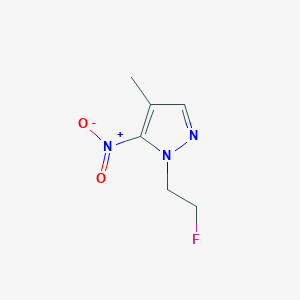

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2452459.png)

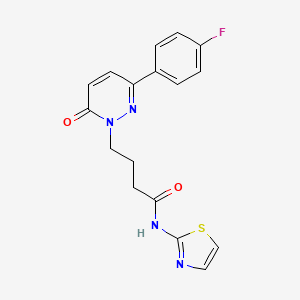

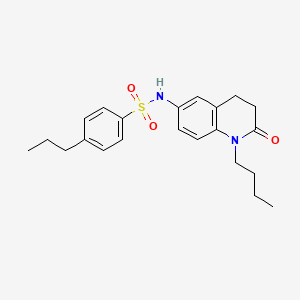

![4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2452465.png)